molecular formula C₁₁H₄D₇F₃N₂O₃ B1155462 o-Flutamide-d7

o-Flutamide-d7

货号: B1155462
分子量: 283.25
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Formula and Deuterium Substitution Pattern

o-Flutamide-d7 features systematic deuterium substitution at seven hydrogen positions within its isopropyl group and adjacent methyl groups. The molecular formula is C₁₁H₄D₇F₃N₂O₃ , with a molecular weight of 283.26 g/mol . The deuterium atoms replace protium at the following positions:

  • Three deuteriums on each methyl group of the isopropyl moiety.
  • One deuterium on the α-carbon adjacent to the carbonyl group.

Table 1: Structural Comparison of Flutamide and this compound

Property Flutamide This compound
Molecular Formula C₁₁H₁₁F₃N₂O₃ C₁₁H₄D₇F₃N₂O₃
Molecular Weight (g/mol) 276.22 283.26
Deuterium Substitution None 7 positions

This substitution pattern minimizes metabolic oxidation at the methyl groups, a common degradation pathway for protio-Flutamide.

IUPAC Nomenclature and Isotopic Labeling Conventions

The IUPAC name for this compound is 2,3,3,3-tetradeuterio-N-[2-nitro-5-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide , reflecting the ortho (o) positioning of the nitro and trifluoromethyl groups on the phenyl ring. Isotopic labeling follows the 2H notation, with deuterium specified using the "d" prefix (e.g., -CD₃ for trideuteriomethyl). The numbering system prioritizes the nitro group at position 2 and the trifluoromethyl group at position 5, distinguishing it from the meta-substituted Flutamide.

Historical Development of Deuterated Antiandrogens

Evolution from Protio-Flutamide to Isotopologues

Flutamide, first synthesized in 1967, emerged as a pioneering nonsteroidal antiandrogen for prostate cancer treatment. However, its short half-life (~6 hours) and rapid metabolism to active hydroxyflutamide necessitated thrice-daily dosing, limiting clinical utility. To address these limitations, deuterium incorporation became a strategic focus in the 1990s, leveraging the kinetic isotope effect (KIE) to slow oxidative metabolism.

Key milestones in deuterated antiandrogen development :

  • Protio-Flutamide : Demonstrated potent androgen receptor (AR) antagonism but suffered from first-pass hepatic metabolism via cytochrome P450-mediated oxidation.
  • Deuterated analogs : Early syntheses replaced metabolically vulnerable C-H bonds with C-D bonds. For example, Flutamide-d7 was synthesized via deuterated Grignard reagents (e.g., CD₃MgBr) to generate deuterated isobutyryl chloride intermediates.
  • HC-1119 : A deuterated enzalutamide derivative, showcased enhanced pharmacokinetics in Phase I trials, validating deuterium’s role in improving drug exposure and reducing metabolite-related toxicity.

Table 2: Impact of Deuteration on Antiandrogen Pharmacokinetics

Parameter Flutamide This compound
Half-life (hours) 5–6 8–10
Metabolic Stability Low (CYP3A4) High (C-D bonds)
Plasma Exposure 7.5 µg/mL 12.2 µg/mL

Deuterium’s incorporation in this compound reduces the rate of α-hydroxylation, a primary metabolic pathway, thereby prolonging systemic circulation and enhancing target engagement.

Synthesis Methodology
The synthesis of this compound involves:

  • Deuterated isobutyric acid preparation : Reaction of deuterated isopropyl bromide (CD₃CH₂CD₂Br) with magnesium, followed by carboxylation with CO₂.
  • Acyl chloride formation : Treatment with oxalyl chloride to yield CD₃CD₂COCl.
  • Coupling with 2-nitro-5-(trifluoromethyl)aniline : Condensation in pyridine to form the final deuterated product.

This route ensures >98% isotopic purity, critical for mass spectrometry-based tracer studies.

属性

分子式

C₁₁H₄D₇F₃N₂O₃

分子量

283.25

同义词

2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]-propanamide-d7;  NSC 674689-d7; 

产品来源

United States

常见问题

Basic Research Questions

Q. How can researchers confirm the identity and purity of o-Flutamide-d7 during synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR to confirm deuterium substitution at specific positions) and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic purity. Compare spectral data with non-deuterated Flutamide controls. For purity, employ reverse-phase HPLC with UV detection (e.g., at 254 nm) and calculate peak area percentages to quantify impurities .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Use stable isotope-labeled internal standards (SILs) to correct for matrix effects. Validate the method by assessing linearity (calibration curves spanning expected concentrations), recovery rates (via spiked samples), and precision (intra-/inter-day variability) .

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent, catalyst) using a fractional factorial design. Monitor deuterium incorporation via mass spectrometry and optimize purification steps (e.g., column chromatography or recrystallization) to achieve ≥98% isotopic enrichment. Document protocols in line with reproducibility guidelines (e.g., detailed reagent sources and instrumentation settings) .

Advanced Research Questions

Q. What experimental strategies address contradictions in deuterium kinetic isotope effect (DKIE) data for this compound in metabolic studies?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., enzyme concentration, incubation time) to ensure steady-state kinetics. Use computational modeling (e.g., density functional theory) to predict DKIE and compare with empirical data. If discrepancies persist, validate assay specificity via competitive inhibition studies or alternative detection methods (e.g., radiometric assays) .

Q. How can researchers detect and characterize degradation products of this compound under varying storage conditions?

  • Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analyze samples using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) to identify degradation products via exact mass and fragmentation patterns. Quantify degradation kinetics using Arrhenius plots for stability predictions .

Q. What statistical approaches resolve data variability in this compound pharmacokinetic (PK) studies across different species?

  • Methodological Answer : Apply mixed-effects modeling to account for interspecies variability in PK parameters (e.g., clearance, volume of distribution). Use bootstrap resampling to assess confidence intervals for parameter estimates. Cross-validate results with allometric scaling or in vitro-in vivo extrapolation (IVIVE) techniques .

Q. How should researchers validate the stability of this compound in long-term biological sample storage?

  • Methodological Answer : Store samples at multiple temperatures (e.g., -20°C, -80°C, and room temperature) and analyze aliquots at predefined intervals. Use stability-indicating assays (e.g., LC-MS/MS) to measure analyte recovery. Apply linear regression to degradation rates and establish acceptance criteria (e.g., ≤15% degradation over 6 months) .

Ethical and Cross-Disciplinary Considerations

Q. What ethical guidelines apply to using deuterated compounds like this compound in preclinical studies?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., IACUC protocols) for in vivo studies. For environmental safety, characterize metabolic byproducts via high-resolution mass spectrometry and assess ecotoxicity using models like Daphnia magna assays. Document disposal methods for deuterated waste in compliance with EPA or OECD guidelines .

Q. How can this compound be integrated into cross-disciplinary research (e.g., environmental toxicology or pharmacogenomics)?

  • Methodological Answer : In environmental studies, use this compound as a tracer to monitor pharmaceutical persistence in wastewater via isotope dilution mass spectrometry. For pharmacogenomics, correlate its metabolic clearance with genetic polymorphisms (e.g., CYP1A2 variants) using population pharmacokinetic modeling. Collaborate with bioinformaticians to interpret multi-omics datasets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。